三氟硼酸钾(4-氯吡啶-3-基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

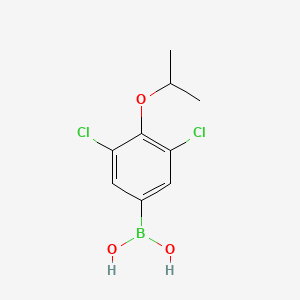

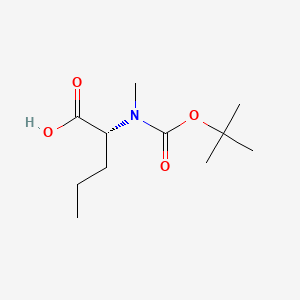

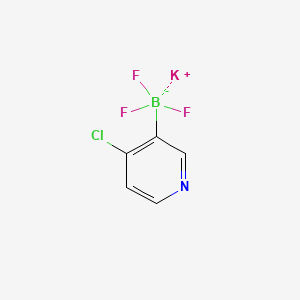

Potassium (4-chloropyridin-3-yl)trifluoroborate is a chemical compound with the molecular formula C5H3BClF3KN . It has a molecular weight of 219.44 . The IUPAC name for this compound is potassium (4-chloro-3-pyridinyl)(trifluoro)borate(1-) .

Molecular Structure Analysis

The InChI code for Potassium (4-chloropyridin-3-yl)trifluoroborate is 1S/C5H3BClF3N.K/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;/q-1;+1 . This code provides a specific representation of the molecular structure.Chemical Reactions Analysis

Potassium Organotrifluoroborates, such as Potassium (4-chloropyridin-3-yl)trifluoroborate, are known to be useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions .Physical And Chemical Properties Analysis

Potassium (4-chloropyridin-3-yl)trifluoroborate has a molecular weight of 219.44 .科学研究应用

铃木-宫浦交叉偶联反应

三氟硼酸钾(4-氯吡啶-3-基)通常用于铃木-宫浦交叉偶联反应,该反应在有机化学领域中对于形成碳-碳键至关重要。该化合物充当硼部分的稳定可靠来源,这对这些反应至关重要。 其在空气和水分条件下的稳定性使其成为优于传统硼酸和酯的选择 .

有机合成

在有机合成中,该化合物用作构建复杂分子的结构单元。 其反应性允许将 4-氯吡啶-3-基引入各种分子框架,这些框架可以进一步官能化以创建各种具有潜在药物和材料科学应用的有机化合物 .

材料科学

三氟硼酸钾(4-氯吡啶-3-基)在材料科学中有所应用,特别是在具有独特性能的新型材料开发中。 研究人员可以将这种化合物掺入聚合物或其他材料中以赋予特定的特性,例如增强的热稳定性或导电性 .

光伏技术

该化合物已被用于增强钙钛矿太阳能电池。 通过充当添加剂,它可以钝化缺陷并促进钙钛矿薄膜中的电荷载流子传输,从而导致太阳能电池的功率转换效率和稳定性提高 . 此应用对于可再生能源技术的进步至关重要。

药物化学

在药物化学中,三氟硼酸钾(4-氯吡啶-3-基)可用于合成具有生物活性的化合物。 吡啶基是药物分子中的常见基序,该化合物为将这种官能团引入新的药物提供了一条直接途径 .

催化

最后,该化合物在催化中起作用。它可以在各种催化过程中充当配体或催化剂组分,包括氧化和还原反应。 它的存在可以提高反应速率和选择性,从而导致更高效和可持续的化学过程 .

作用机制

Potassium (4-chloropyridin-3-yl)trifluoroborate is a highly stable compound that has a wide range of solubility in organic solvents and is relatively non-toxic. It has been used in a variety of synthetic organic chemistry processes such as the synthesis of heterocyclic compounds, organometallic compounds, and organic fluorine compounds. Potassium (4-chloropyridin-3-yl)trifluoroborate is believed to act as a Lewis acid, meaning it is able to form a covalent bond with electron-rich molecules. This allows Potassium (4-chloropyridin-3-yl)trifluoroborate to act as a catalyst for organic transformations, as well as a ligand for transition metal complexes.

Biochemical and Physiological Effects

Potassium (4-chloropyridin-3-yl)trifluoroborate has been found to be relatively non-toxic and has no known adverse effects on humans. However, further research is needed to determine if Potassium (4-chloropyridin-3-yl)trifluoroborate has any long-term effects on humans.

实验室实验的优点和局限性

Potassium (4-chloropyridin-3-yl)trifluoroborate has several advantages for use in laboratory experiments. It is a highly stable compound that has a wide range of solubility in organic solvents and is relatively non-toxic. Additionally, Potassium (4-chloropyridin-3-yl)trifluoroborate is relatively inexpensive and can be easily synthesized using a two-step method. The main limitation of Potassium (4-chloropyridin-3-yl)trifluoroborate is that it is not widely available and may not be available in all countries.

未来方向

The potential future directions for Potassium (4-chloropyridin-3-yl)trifluoroborate include further research into its potential use in medicinal chemistry, as a catalyst for organic transformations, and as a ligand for transition metal complexes. Additionally, further research is needed to determine if Potassium (4-chloropyridin-3-yl)trifluoroborate has any long-term effects on humans. Additionally, research into the use of Potassium (4-chloropyridin-3-yl)trifluoroborate in other applications such as in the synthesis of heterocyclic compounds, organometallic compounds, and organic fluorine compounds may prove to be beneficial. Finally, further research into the availability and cost of Potassium (4-chloropyridin-3-yl)trifluoroborate may help to make it more widely available.

合成方法

Potassium (4-chloropyridin-3-yl)trifluoroborate can be synthesized using a two-step method. The first step involves reacting 4-chloropyridine with trifluoroborate in a 1:1 molar ratio in a suitable solvent such as acetonitrile or dimethylformamide. The reaction is typically conducted at room temperature and the reaction mixture is stirred for several hours. The second step involves the addition of potassium hydroxide to the reaction mixture to form Potassium (4-chloropyridin-3-yl)trifluoroborate. The reaction is typically conducted at room temperature and the reaction mixture is stirred for several hours.

属性

IUPAC Name |

potassium;(4-chloropyridin-3-yl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BClF3N.K/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDPIPQWPRIMTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CN=C1)Cl)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BClF3KN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682506 |

Source

|

| Record name | Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245906-67-5 |

Source

|

| Record name | Borate(1-), (4-chloro-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid](/img/structure/B595445.png)

![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)